1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol

Catalog No.
S13584405
CAS No.
M.F
C10H19BrO
M. Wt
235.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol

Product Name

1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol

IUPAC Name

1-(bromomethyl)-4-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

InChI

InChI=1S/C10H19BrO/c1-8(2)9-3-5-10(12,7-11)6-4-9/h8-9,12H,3-7H2,1-2H3

InChI Key

DGINBOWRNKYVDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CBr)O

1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a propan-2-yl group. Its molecular formula is C10H15BrOC_{10}H_{15}BrO, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms. The compound features a hydroxyl group (-OH) at the first position of the cyclohexane ring, which contributes to its reactivity and potential biological activity. This compound is notable for its versatility in organic synthesis and potential applications in medicinal chemistry.

The chemical reactivity of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol can be attributed to the presence of both the bromomethyl group and the hydroxyl group. Typical reactions may include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Ethanolysis: The compound can react with ethanol under acidic conditions to yield ether derivatives.
  • Reduction Reactions: The hydroxyl group can undergo reduction to form corresponding alkanes or alcohols, depending on the reducing agent used.

These reactions highlight its utility as a precursor in synthesizing more complex organic molecules.

Research indicates that compounds similar to 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Specifically, studies have suggested that brominated compounds can interact with cellular pathways, potentially influencing apoptosis and cell proliferation. The exact biological mechanisms remain an area of active investigation but suggest promising therapeutic applications.

Several synthetic routes have been developed for producing 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol:

  • Bromination of Cyclohexanol: Cyclohexanol can be treated with bromomethane in the presence of a base to yield the desired bromomethyl derivative.
  • Alkylation Reactions: Starting from cyclohexanone, alkylation with propan-2-ol followed by bromination can yield this compound.
  • Direct Halogenation: Cyclohexanol can also undergo direct halogenation using bromine or N-bromosuccinimide under controlled conditions.

These methods allow for varying yields and purities, depending on the reaction conditions employed.

1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol finds applications in several fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals due to its potential biological activity.
  • Material Science: The compound is utilized in developing polymers and other materials due to its reactive functional groups.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Interaction studies involving 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol focus on its effects on biological systems. Preliminary studies suggest that this compound may influence enzyme activity and cellular signaling pathways. For example, it has been evaluated for its ability to modulate receptors involved in inflammation and pain pathways, indicating potential therapeutic benefits.

Several compounds share structural similarities with 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
1-MethylcyclohexanolStructureLacks bromine; used as a solvent and intermediate.
4-IsopropylphenolStructureContains a phenolic structure; used as an antiseptic.
BromocyclopentanolStructureSmaller ring size; used in organic synthesis.

Uniqueness

The uniqueness of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol lies in its combination of a bromomethyl group with a cyclohexanol framework, providing distinct reactivity profiles not found in simpler alcohols or aliphatic bromides. This combination enhances its utility in medicinal chemistry and organic synthesis compared to similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

234.06193 g/mol

Monoisotopic Mass

234.06193 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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